molecular formula C8H5NO2S B1454876 Thieno[3,2-b]pyridin-7-carbonsäure CAS No. 1416714-01-6

Thieno[3,2-b]pyridin-7-carbonsäure

Katalognummer: B1454876
CAS-Nummer: 1416714-01-6
Molekulargewicht: 179.2 g/mol
InChI-Schlüssel: BXMCOQCSDLNNGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One of the most notable applications of thieno[3,2-b]pyridine-7-carboxylic acid derivatives is their antitumor activity. Research has demonstrated that certain derivatives exhibit potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468.

Case Study: Antitumor Efficacy

A study evaluated a series of thieno[3,2-b]pyridine derivatives, focusing on their growth inhibition capabilities in TNBC cell lines. The compound designated as 2e showed a GI50 concentration of 13 μM, significantly reducing cell viability and proliferation while displaying minimal toxicity to non-tumorigenic cells (MCF-12A) . The mechanism involved alterations in the cell cycle profile, with an increase in the G0/G1 phase and a decrease in the S phase, suggesting a potential for further development as an anticancer agent.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Thieno[3,2-b]pyridine derivatives have also been investigated for their ability to inhibit VEGFR-2, a critical receptor involved in angiogenesis. Inhibition of this receptor can disrupt tumor vascularization, making it a target for cancer therapy.

Case Study: VEGFR-2 Inhibition

Research has shown that substituted thieno[3,2-b]pyridine compounds can effectively inhibit VEGFR-2 activity. For instance, compounds with specific substitutions demonstrated synergistic effects when tested against human umbilical endothelial cells (HUVEC), indicating their potential use in antiangiogenic therapies .

Treatment of Inflammatory Diseases

Beyond oncology, thieno[3,2-b]pyridine compounds are being explored for their therapeutic potential in treating inflammatory diseases. Their action as potassium channel inhibitors positions them as candidates for managing conditions such as rheumatoid arthritis and multiple sclerosis.

Pharmacological Applications

Pharmaceutical compositions containing thieno[3,2-b]pyridine derivatives have been proposed for the treatment or prevention of various inflammatory and autoimmune diseases . This broadens the scope of applications beyond cancer treatment to include chronic inflammatory conditions.

Cosmetic Formulations

Emerging research indicates that thieno[3,2-b]pyridine derivatives may also find applications in cosmetic formulations due to their biological properties. Their use as active ingredients could enhance skin health or provide protective benefits against environmental stressors.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Antitumor ActivityTNBC treatmentCompound 2e shows significant growth inhibition in TNBC cell lines .
VEGFR-2 InhibitionAntiangiogenic therapiesEffective in inhibiting endothelial cell proliferation .
Treatment of Inflammatory DiseasesRheumatoid arthritis, multiple sclerosisPotassium channel inhibitors with therapeutic potential .
Cosmetic FormulationsSkin health enhancementPotential active ingredients for protective benefits.

Wirkmechanismus

Target of Action

Thieno[3,2-b]pyridine derivatives are known to exhibit a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

It is believed to inhibit tyrosine kinases associated with pdgfr or raf . This inhibition can disrupt a variety of cellular communication problems, making these compounds potentially useful in cancer treatment .

Biochemical Pathways

Thieno[3,2-b]pyridine-7-carboxylic acid is thought to affect several biochemical pathways. It may inhibit protein kinases (PKs), which play key roles in several signal transduction pathways, leading to metastasis and drug resistance . By inhibiting these pathways, the compound could potentially halt the progression of diseases characterized by uncontrolled cell proliferation and differentiation, such as cancer .

Pharmacokinetics

The structural similarity of many drugs with dna bases such as adenine and guanine is a key factor to explain their effectiveness . This suggests that Thieno[3,2-b]pyridine-7-carboxylic acid may have good bioavailability.

Result of Action

It is known that thienopyrimidine derivatives can have various biological activities, including anticancer effects through the inhibition of various enzymes and pathways . For example, some thienopyrimidine derivatives have shown promising anti-proliferative activity against several cancer cell lines .

Action Environment

It is known that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thieno[3,2-b]pyridine-7-carboxylic acid can be synthesized through various methods. One common approach involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . Another method includes the condensation reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate .

Industrial Production Methods: Industrial production of thieno[3,2-b]pyridine-7-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Thieno[3,2-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can exhibit enhanced biological activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Thieno[3,2-b]pyridine-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which can enhance its solubility and reactivity. This structural uniqueness contributes to its diverse range of biological activities and makes it a valuable compound in various fields of research .

Biologische Aktivität

Thieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Thieno[3,2-b]pyridine-7-carboxylic Acid

Thieno[3,2-b]pyridine-7-carboxylic acid features a unique fused ring system composed of thiophene and pyridine. Its structural characteristics contribute to its interaction with various biological targets, making it a subject of extensive research.

The biological activity of Thieno[3,2-b]pyridine-7-carboxylic acid primarily arises from its ability to inhibit specific enzymes and pathways involved in disease processes:

  • Tyrosine Kinase Inhibition : It is believed to inhibit tyrosine kinases associated with platelet-derived growth factor receptors (PDGFR) and RAF pathways, which are critical in cancer progression and metastasis .
  • Protein Kinase Inhibition : The compound may also disrupt various signal transduction pathways by inhibiting protein kinases (PKs), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of Thieno[3,2-b]pyridine-7-carboxylic acid:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells. For instance, one study reported that treatment with this compound resulted in significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours .
Cell LineIC50 (µM)Treatment Duration (h)Observations
MDA-MB-2310.0524Significant cytotoxicity observed
MDA-MB-2312.548>50% cell death
MCF-72572Maximal cytotoxicity achieved

Antimicrobial Activity

Thieno[3,2-b]pyridine-7-carboxylic acid has also shown promising antimicrobial properties:

  • Inhibition of Bacterial Growth : Studies have indicated that derivatives of this compound can effectively inhibit the growth of resistant bacterial strains, making it a candidate for treating infections .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating pathways involved in inflammation:

  • Cytokine Regulation : It has been suggested that Thieno[3,2-b]pyridine derivatives can downregulate pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Case Studies

  • Breast Cancer Research : A study investigated the effects of a newly synthesized derivative on the metabolic profile of breast cancer cells. The results indicated significant alterations in glycolysis and energy metabolism pathways upon treatment with Thieno[3,2-b]pyridine derivatives .
  • Enzyme Inhibition Studies : Another research effort focused on the inhibition of phospholipase C-gamma (PLC-γ) by thieno[3,2-b]pyridine compounds. The findings suggested that these compounds could serve as effective modulators in cancer therapy by targeting key signaling pathways .

Pharmacokinetics

Understanding the pharmacokinetics of Thieno[3,2-b]pyridine-7-carboxylic acid is crucial for its therapeutic application:

  • Metabolism : The compound is metabolized by carboxylesterases and cytochrome P450 enzymes, which activate its prodrug form .
  • Bioavailability : Structural similarities with nucleobases like adenine may enhance its binding affinity to biological targets .

Eigenschaften

IUPAC Name

thieno[3,2-b]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCOQCSDLNNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=CSC2=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101280470
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416714-01-6
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416714-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-b]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101280470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Thieno[3,2-b]pyridine-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Thieno[3,2-b]pyridine-7-carboxylic acid
Customer
Q & A

Q1: What makes thieno[3,2-b]pyridine-7-carboxylic acid derivatives interesting for targeting KDM5A?

A: The development of selective inhibitors for α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases, like KDM5 histone demethylases, is challenging due to the high conservation of their active sites. Thieno[3,2-b]pyridine-7-carboxylic acid derivatives offer a promising approach by targeting a unique feature near the KDM5A active site – a noncatalytic cysteine residue (Cys481). This cysteine, absent in other histone demethylase families, presents an opportunity for selective inhibition through covalent modification. [, ]

Q2: How do these compounds interact with KDM5A at the molecular level?

A: Research has focused on modifying the thieno[3,2-b]pyridine-7-carboxylic acid scaffold to enable interactions with Cys481. For example, incorporating an electrophilic acrylamide group into the structure, as seen in compound N71 (2-((3-(4-(dimethylamino)but-2-enamido)phenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid), allows for covalent bond formation with Cys481. This covalent interaction leads to more potent and longer-lasting inhibition compared to non-covalent analogs. [, , ]

Q3: What structural modifications have been explored to enhance the inhibitory activity of thieno[3,2-b]pyridine-7-carboxylic acid derivatives against KDM5A?

A3: Several modifications have been investigated, including:

  • Introduction of electrophilic groups: Adding acrylamide moieties, as in N71, allows for covalent binding to Cys481, enhancing potency and duration of inhibition. [, ]
  • Variation of substituents: Exploring different substituents on the thienopyridine core and surrounding groups can influence binding affinity and selectivity. For instance, compounds like N70 (2-((3-aminophenyl)(2-(piperidin-1-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid) and N49 (2-((2-chlorophenyl)(2-(1-methylpyrrolidin-2-yl)ethoxy)methyl)thieno[3,2-b]pyridine-7-carboxylic acid) showcase the impact of varying substituents on binding. [, , ]

Q4: What methods are used to study the interactions between these compounds and KDM5A?

A4: Various techniques are employed to characterize these interactions:

  • X-ray crystallography: This technique allows researchers to determine the three-dimensional structure of KDM5A bound to inhibitors, providing detailed insights into binding modes and interactions with key residues. [, , , , , ]
  • Enzyme inhibition assays: These assays quantify the inhibitory activity of compounds against KDM5A, allowing for the determination of IC50 values and assessment of inhibition mechanisms (e.g., competitive vs. non-competitive). [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.